molecular formula C7H3F4N3 B13561912 2-Azido-1-fluoro-4-(trifluoromethyl)benzene

2-Azido-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B13561912
M. Wt: 205.11 g/mol
InChI Key: IOONOMGYFDANDH-UHFFFAOYSA-N
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Description

2-Azido-1-fluoro-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H3F4N3 . This compound is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1-fluoro-4-(trifluoromethyl)benzene as the starting material.

    Nitration: The starting material undergoes nitration to introduce a nitro group (-NO2) at the ortho position relative to the fluoro group.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Diazotization: The amino group is converted to a diazonium salt (-N2+) by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

    Azidation: Finally, the diazonium salt is reacted with sodium azide (NaN3) to form the azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.

    Cycloaddition: Copper(I) catalysts (Cu(I)) are commonly used to facilitate the [3+2] cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of 2-amino-1-fluoro-4-(trifluoromethyl)benzene.

Scientific Research Applications

2-Azido-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group is particularly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu(I)) and proceed through a concerted mechanism involving the formation of a five-membered ring intermediate.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.

    2-Azido-1-methyl-4-(trifluoromethyl)benzene: Similar structure but has a methyl group instead of a fluoro group.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure but has an iodo group instead of an azido group.

Uniqueness

2-Azido-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and fluoro groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C7H3F4N3

Molecular Weight

205.11 g/mol

IUPAC Name

2-azido-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F4N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H

InChI Key

IOONOMGYFDANDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])F

Origin of Product

United States

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